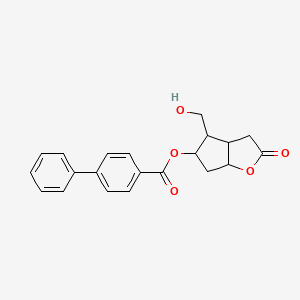
(+/-)-COREY LACTONE, 5-(4-PHENYLBENZOATE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate is a complex organic compound with a unique structure that combines a cyclopentane ring fused with a furan ring and a biphenyl carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the cyclopentane-furan core, followed by the introduction of the biphenyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The biphenyl carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on
Actividad Biológica
(+/-)-Corey lactone, specifically its derivative 5-(4-phenylbenzoate), is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activities, synthesis pathways, and potential therapeutic applications based on diverse research findings.
(+/-)-Corey lactone, 5-(4-phenylbenzoate) is characterized by its lactone structure, which contributes to its reactivity and biological properties. The molecular formula is C15H14O3, indicating a complex structure suitable for various synthetic applications. It is primarily utilized as an intermediate in the synthesis of prostaglandins and other biologically active compounds .
Biological Activities
Research highlights several biological activities associated with (+/-)-Corey lactone, 5-(4-phenylbenzoate):
- Anti-inflammatory Properties : Studies have shown that lactones, including Corey lactones, exhibit significant anti-inflammatory activities. They can inhibit pro-inflammatory cytokines such as IL-6 and IL-12, making them potential candidates for treating inflammatory diseases .
- Prostaglandin Synthesis : The compound serves as a versatile building block for prostaglandin synthesis. Prostaglandins are crucial mediators in various physiological processes and are known for their high pharmacological activity .
- Estrogenic Activity : Some derivatives of Corey lactone exhibit estrogenic activity. For instance, studies on related compounds have demonstrated their ability to interact with estrogen receptors, suggesting potential implications in reproductive health and endocrine function .
Synthesis Pathways
The synthesis of (+/-)-Corey lactone, 5-(4-phenylbenzoate) typically involves several key steps:
- Starting Materials : The synthesis often begins with (-)-Corey lactone diol and 4-biphenylcarbonyl chloride.
- Reaction Conditions : The reaction conditions must be carefully controlled to ensure the formation of the desired ester product while minimizing side reactions.
A simplified reaction pathway can be summarized as follows:
Case Studies
Several case studies have investigated the biological implications of Corey lactones:
- Study on Prostaglandin Analogues : Research has demonstrated that analogues derived from Corey lactones can effectively modulate inflammatory responses in vitro and in vivo models, indicating their potential for therapeutic applications in conditions like arthritis .
- Estrogen Receptor Interaction : A study examining the interaction of Corey lactone derivatives with estrogen receptors showed that certain compounds could act as selective estrogen receptor modulators (SERMs), suggesting their utility in hormone-related therapies .
Data Table
The following table summarizes key biological activities and findings related to (+/-)-Corey lactone, 5-(4-phenylbenzoate):
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVIFMPKWMGSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













